

In-Depth Technical Guide: 1-Benzyl-3,3-dimethylpiperidin-4-one

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Compound of Interest

Compound Name: 1-Benzyl-3,3-dimethylpiperidin-4-one

Cat. No.: B068229

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CAS Number: 173186-91-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzyl-3,3-dimethylpiperidin-4-one**, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

1-Benzyl-3,3-dimethylpiperidin-4-one is a substituted piperidinone derivative. The presence of the benzyl group and the dimethyl substitution on the piperidine ring influences its steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules.

Property	Value	Source
CAS Number	173186-91-9	[1] [2]
Molecular Formula	C ₁₄ H ₁₉ NO	[1] [2]
Molecular Weight	217.31 g/mol	[1] [2]
Monoisotopic Mass	217.14667 Da	
Appearance	White to off-white solid	
Purity	≥97%	
Storage	Store at 2-8°C, inert atmosphere	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Benzyl-3,3-dimethylpiperidin-4-one** is not readily available in published literature, a plausible synthetic route can be proposed based on established chemical methodologies for the synthesis of analogous N-benzylpiperidones. The most common approach involves the N-benylation of a pre-formed 3,3-dimethylpiperidin-4-one precursor.

Proposed Synthesis of **1-Benzyl-3,3-dimethylpiperidin-4-one**:

Step 1: Synthesis of 3,3-dimethylpiperidin-4-one

A potential route to the key intermediate, 3,3-dimethylpiperidin-4-one, involves a multi-step synthesis starting from readily available commercial reagents. One possible approach is a modified Mannich-type reaction or a ring-closing metathesis strategy. For the purpose of this guide, we will outline a conceptual pathway.

Step 2: N-benylation of 3,3-dimethylpiperidin-4-one

Materials:

- 3,3-dimethylpiperidin-4-one

- Benzyl bromide
- Potassium carbonate (K_2CO_3) or other suitable base
- Acetonitrile (CH_3CN) or other suitable polar aprotic solvent
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude **1-Benzyl-3,3-dimethylpiperidin-4-one** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

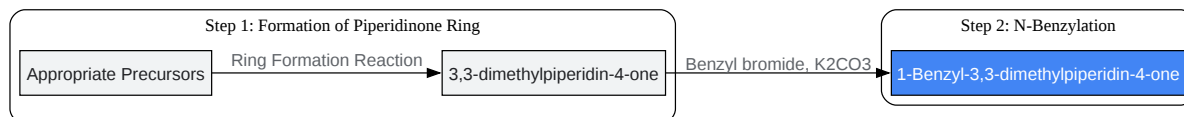
Spectroscopic Data (Predicted)

As experimental spectra for **1-Benzyl-3,3-dimethylpiperidin-4-one** are not widely available, the following data is predicted based on the analysis of its chemical structure and data from analogous compounds.

Analysis	Predicted Data
¹ H NMR	* 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. * 3.60 ppm (s, 2H): Methylene protons of the benzyl group (N-CH ₂ -Ph). * 2.60-2.80 ppm (m, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen and carbonyl group. * 1.10 ppm (s, 6H): Methyl protons at the C3 position.
¹³ C NMR	* ~210 ppm: Carbonyl carbon (C=O). * ~138 ppm: Quaternary aromatic carbon of the benzyl group. * ~129, 128, 127 ppm: Aromatic carbons of the benzyl group. * ~63 ppm: Methylene carbon of the benzyl group (N-CH ₂ -Ph). * ~55-60 ppm: Methylene carbons on the piperidine ring. * ~45 ppm: Quaternary carbon at the C3 position. * ~25 ppm: Methyl carbons.
IR (Infrared)	* ~3050 cm ⁻¹ : Aromatic C-H stretch. * ~2950 cm ⁻¹ : Aliphatic C-H stretch. * ~1715 cm ⁻¹ : Carbonyl (C=O) stretch. * ~1600, 1495, 1450 cm ⁻¹ : Aromatic C=C stretches. * ~1100-1200 cm ⁻¹ : C-N stretch.
Mass Spec (MS)	* [M] ⁺ : m/z = 217.15 * [M+H] ⁺ : m/z = 218.15 * Major Fragments: m/z = 91 (tropylium ion from benzyl group), and fragments corresponding to the loss of methyl and carbonyl groups.

Signaling Pathways and Experimental Workflows

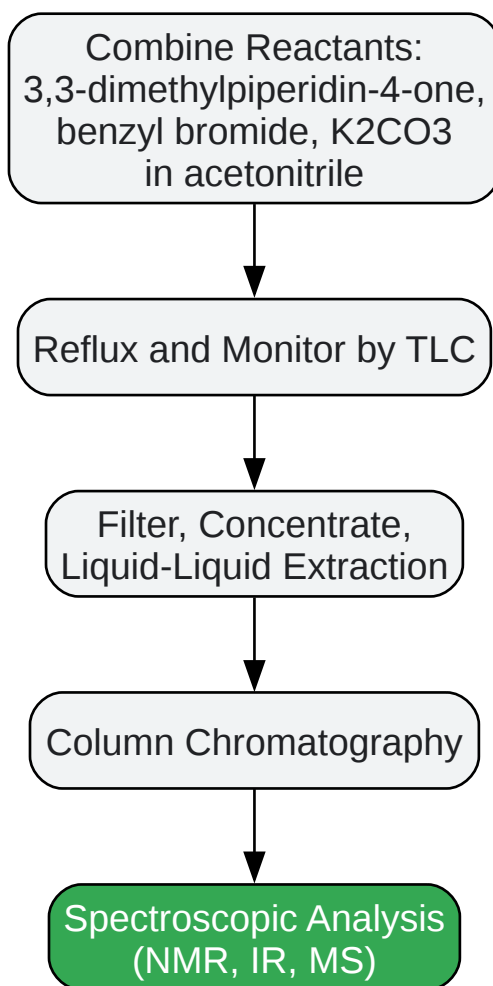
The synthesis of **1-Benzyl-3,3-dimethylpiperidin-4-one** is a fundamental process in organic chemistry. Below is a graphical representation of the proposed synthetic pathway.



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Caption: Proposed two-step synthesis of **1-Benzyl-3,3-dimethylpiperidin-4-one**.

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.



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Caption: General experimental workflow for synthesis and purification.

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References

- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

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